Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Description
Significance of Methylated, Fluorinated, and Nitrated Aromatic Systems
The properties of an aromatic compound are profoundly influenced by its substituents. The specific combination of methyl, fluoro, and nitro groups on a benzoate (B1203000) ester framework, as seen in Methyl 5-fluoro-2-methyl-4-nitrobenzoate, imparts a unique set of characteristics that are highly valued in synthetic and medicinal chemistry.
Fluorinated Systems: The introduction of fluorine into organic molecules can have transformative effects. psu.edu As the most electronegative element, fluorine alters the electronic distribution within a molecule, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. psu.edu This increased stability is a crucial attribute in drug design. Furthermore, fluorine can increase a compound's lipophilicity, improving its ability to cross biological membranes. This modification is widely used to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. psu.edu
Nitrated Aromatics: Aromatic nitro compounds are key intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group (aniline derivative), providing a gateway to a vast array of other functionalities. This transformation is fundamental for the synthesis of dyes, pharmaceuticals, and other complex molecules. nih.gov Recent studies have explored nitrobenzoates for their potential in developing antimycobacterial agents. nih.gov
Contextualization of this compound within Substituted Benzoate Chemistry
This compound is a polysubstituted aromatic ester. While specific research on this exact isomer is not extensively documented in publicly available literature, its chemical nature can be inferred from the behavior of its isomers and related compounds. For instance, isomers like Methyl 5-fluoro-2-methyl-3-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate are known chemical entities used in organic synthesis. chemicalbook.comchemicalbook.com
The arrangement of substituents in this compound is electronically complex. The electron-donating methyl group is ortho to the ester, while the strongly electron-withdrawing nitro group is para to it. The fluorine atom, which is meta to the ester, exerts a strong inductive electron-withdrawing effect. This interplay of electronic effects makes the compound an interesting substrate for studying reaction mechanisms and for use as a building block in the synthesis of complex target molecules. The nitro group can be reduced to an amine, and the fluorine atom could potentially be a site for nucleophilic aromatic substitution, depending on the reaction conditions.
Below is a data table comparing the known properties of related isomers, which helps to estimate the expected properties of the target compound.
| Property | This compound (Predicted) | Methyl 5-fluoro-2-methyl-3-nitrobenzoate chemicalbook.com | Methyl 4-fluoro-3-nitrobenzoate chemicalbook.comfishersci.com | Methyl 2-fluoro-5-nitrobenzoate chemnet.com |
| CAS Number | Not available | 697739-03-0 | 329-59-9 | 2965-22-2 |
| Molecular Formula | C₉H₈FNO₄ | C₉H₈FNO₄ | C₈H₆FNO₄ | C₈H₆FNO₄ |
| Molecular Weight | 213.16 g/mol | 213.16 g/mol | 199.14 g/mol | 199.14 g/mol |
| Physical Form | Likely a solid | White solid | White to yellow solid | Solid |
| Melting Point | N/A | N/A | 56-59 °C | N/A |
| Boiling Point | N/A | N/A | 299 °C | 302.8 °C |
| Solubility | Predicted to be soluble in organic solvents like methanol (B129727), ethanol (B145695), and ether; insoluble in water. | Slightly soluble in water; Soluble in DMSO and acetone. | Soluble in ethanol, ether, and methanol; Insoluble in water. | N/A |
Research Gaps and Opportunities for this compound
The primary research gap concerning this compound is the lack of its synthesis and characterization in peer-reviewed scientific literature. While synthetic routes for its isomers are documented, a dedicated study for this specific substitution pattern has not been reported. This absence presents a clear opportunity for foundational research.
Key research opportunities include:
Development of a Novel Synthetic Pathway: Establishing an efficient and scalable synthesis for this compound is the first critical step. This could involve the nitration of a corresponding methyl 5-fluoro-2-methylbenzoate (B14791519) precursor, a route analogous to the synthesis of other nitrobenzoates. orgsyn.org
Exploration of its Reactivity: A thorough investigation of the compound's chemical reactivity is needed. This includes studying the reduction of the nitro group, potential nucleophilic substitution of the fluorine atom, and hydrolysis of the ester. The unique electronic environment of the ring could lead to novel and selective transformations.
Screening for Biological Activity: Given that related fluorinated and nitrated benzoates exhibit biological activities, including antifungal and antimycobacterial properties, this compound should be screened against a panel of biological targets. nih.govresearchgate.net Its specific combination of functional groups may result in unique pharmacological profiles.
Application as a Synthetic Intermediate: The compound could serve as a valuable precursor for more complex molecules. The amine generated from the nitro group reduction could be used in coupling reactions to build larger molecular scaffolds, making it a potentially useful building block in medicinal chemistry and materials science.
Structure
2D Structure
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
methyl 5-fluoro-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3 |
InChI Key |
HFSFCQNWXOVLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Methyl 5 Fluoro 2 Methyl 4 Nitrobenzoate Analogs
Electrophilic Aromatic Substitution Mechanisms (Nitration)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. quizlet.com Nitration is a quintessential example of this reaction class, introducing a nitro group (-NO₂) onto the ring. byjus.comlibretexts.org The process is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. purechemistry.orgmasterorganicchemistry.com
The key to aromatic nitration is the generation of a potent electrophile, the nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), nitric acid (HNO₃) acts as a base. purechemistry.orgucalgary.ca The sulfuric acid protonates the hydroxyl group of the nitric acid. masterorganicchemistry.comucalgary.cajove.com This protonation converts the hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.comucalgary.ca Subsequent loss of a water molecule from the protonated nitric acid yields the highly reactive and electrophilic nitronium ion. byjus.comucalgary.cajove.comyoutube.com This species is the active electrophile that attacks the electron-rich aromatic ring. purechemistry.orgmasterorganicchemistry.com
The formation of the nitronium ion can be summarized as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The second stage of the reaction involves the attack of the aromatic ring's π-electron system on the nitronium ion. purechemistry.orgmasterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. ucalgary.canih.gov The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. quizlet.comnih.gov
In this intermediate, the positive charge is not localized on a single carbon atom but is delocalized across the ring through resonance. For instance, in the nitration of benzene (B151609), the positive charge is spread over the ortho and para positions relative to the point of attack. This delocalization stabilizes the intermediate. askthenerd.com The final step is the rapid removal of a proton from the carbon atom bearing the new nitro group by a weak base (such as H₂O or HSO₄⁻), which restores the aromaticity of the ring and yields the nitroaromatic product. masterorganicchemistry.comucalgary.cayoutube.com
For substituted benzenes, the position of the substituents influences the stability of the arenium ion. When attack occurs at the ortho or para positions relative to an electron-donating group, one of the resonance structures places the positive charge directly on the carbon atom bearing that substituent. askthenerd.comlibretexts.org This allows for enhanced stabilization, for example, by the inductive effect of an alkyl group. askthenerd.comlibretexts.org Conversely, attack ortho or para to an electron-withdrawing group places the positive charge adjacent to a partially positive atom, which is highly destabilizing. libretexts.orgchemistrysteps.com
Substituents already present on the aromatic ring profoundly affect both the rate of reaction and the orientation (regioselectivity) of the incoming electrophile. lumenlearning.com These effects are a consequence of the substituent's ability to donate or withdraw electron density, through a combination of inductive and resonance effects. libretexts.org
Activating Groups: These groups increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com They donate electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate. chemistrysteps.comlumenlearning.com Examples include alkyl groups (like the methyl group in the parent compound), hydroxyl (-OH), and amino (-NH₂) groups. libretexts.org These groups are typically ortho, para-directors because they provide enhanced stabilization to the arenium ion when the electrophile attacks at these positions. askthenerd.comlibretexts.org
Deactivating Groups: These groups decrease the reaction rate relative to benzene by withdrawing electron density from the ring. lumenlearning.commasterorganicchemistry.com This makes the ring less nucleophilic and destabilizes the carbocation intermediate. chemistrysteps.com The nitro (-NO₂) and methyl ester (-COOCH₃) groups in the parent compound are strong deactivators. masterorganicchemistry.comaiinmr.com Most deactivating groups are meta-directors. quizlet.com This is because attack at the meta position avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing group, which would be a particularly unstable arrangement. libretexts.orgchemistrysteps.com
Halogens: Halogens, such as the fluoro group in the parent compound, are an exception. They are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.orglibretexts.org However, they are ortho, para-directors because the lone pairs on the halogen can help stabilize the carbocation intermediate through resonance when attack occurs at the ortho and para positions. libretexts.org
| Substituent (R in C₆H₅R) | Relative Rate of Nitration (Benzene = 1) | Group Type | Directing Effect |
|---|---|---|---|
| -OH | 1,000 | Strongly Activating | ortho, para |
| -CH₃ | 25 | Activating | ortho, para |
| -H | 1 | Reference | N/A |
| -F | 0.15 | Deactivating | ortho, para |
| -Cl | 0.033 | Deactivating | ortho, para |
| -CO₂Et | 0.0037 | Strongly Deactivating | meta |
| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating | meta |
Data adapted from multiple sources. lumenlearning.comlibretexts.org
Nucleophilic Aromatic Substitution Potential
While electron-rich aromatic rings undergo electrophilic substitution, highly electron-deficient rings can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org This reaction involves a nucleophile displacing a leaving group on the aromatic ring. wikipedia.org For an SₙAr reaction to occur, two main conditions must be met: the ring must be activated by powerful electron-withdrawing groups, and there must be a suitable leaving group. wikipedia.org
The general mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This is the rate-determining step. nih.gov In the second, faster step, the leaving group departs, restoring the ring's aromaticity. nih.gov
The presence of strong electron-withdrawing groups is crucial for SₙAr reactions. wikipedia.org These groups, such as nitro (-NO₂), fluoro (-F), and ester (-COOR), serve two purposes: they decrease the electron density of the ring, making it more susceptible to attack by a nucleophile, and more importantly, they stabilize the negative charge of the Meisenheimer complex intermediate through resonance and/or induction. libretexts.orgstackexchange.com
For this stabilization to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In these positions, the negative charge can be delocalized onto the electron-withdrawing group, significantly stabilizing the intermediate. wikipedia.org If the withdrawing group is in the meta position, it cannot participate in resonance stabilization of the negative charge, and the reaction rate is consequently much slower. masterorganicchemistry.com
In SₙAr reactions, both halogens and nitro groups can function as leaving groups.
Halogen Displacement: The reactivity order for halogen leaving groups in SₙAr reactions is typically F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is the reverse of the trend seen in Sₙ2 reactions and seems counterintuitive given the strength of the C-F bond. wikipedia.org The explanation lies in the rate-determining step of the mechanism. The first step, the nucleophilic attack, is rate-limiting, not the second step where the C-X bond is broken. libretexts.orgstackexchange.com Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial attack by the nucleophile. stackexchange.com
Nitro Group Displacement: The nitro group can also be displaced by a nucleophile, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. nih.govacs.org The relative leaving group ability of -NO₂ versus a halogen depends on the specific substrate, nucleophile, and reaction conditions. researchgate.netrsc.org In some cases, fluoride (B91410) is a better leaving group, while in others, the nitro group is preferentially displaced. nih.govresearchgate.net
For analogs of Methyl 5-fluoro-2-methyl-4-nitrobenzoate, the presence of multiple strong electron-withdrawing groups (fluoro and nitro) ortho and para to each other creates a system with significant potential for nucleophilic aromatic substitution, where either the fluoride or the nitro group could potentially act as the leaving group.
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of an aromatic nitro group to an amino group is a pivotal transformation in organic synthesis. Aromatic amines are valuable intermediates for the production of a wide range of materials, including dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.comjsynthchem.com The nitro group often serves as an activator for nucleophilic aromatic substitution, and its subsequent conversion to an amine provides an active site for further derivatization. jsynthchem.comjsynthchem.com This reduction must be performed selectively to preserve other sensitive functional groups within the molecule, such as the ester.
A variety of methods have been developed for the chemoselective reduction of aromatic nitro groups, ensuring that functionalities like esters remain intact. organic-chemistry.org The choice of reducing agent and reaction conditions is critical to achieving high yields and selectivity.
Common methodologies include:
Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd-C), Platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. sciencemadness.orgwikipedia.org Catalytic hydrogenation is often preferred due to its high efficiency and the clean nature of the reaction, typically yielding the product in high purity. For a compound like methyl 3-nitrobenzoate, reduction with hydrogen over Pd-C in methanol (B129727) can result in a quantitative yield of the corresponding amine. sciencemadness.org
Metal-Based Reductions: The use of metals in acidic media is a classic and robust method for nitro group reduction. A common system involves using iron powder in the presence of an acid like acetic acid or hydrochloric acid. sciencemadness.org Other metals, such as zinc, tin, or samarium diiodide, can also be employed. wikipedia.org
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride can reduce both nitro groups and esters, milder reagents can be used for selective reduction. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a nitro group on its own. jsynthchem.com However, its reducing power can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, allowing for the selective reduction of nitro compounds to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.comjsynthchem.com
The following table summarizes various selective reduction methodologies for nitroarenes.
| Method | Reagents/Catalyst | Typical Conditions | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Atmospheric or elevated pressure, various solvents (e.g., methanol, ethanol) | Highly selective for the nitro group; generally does not affect esters, halogens, or carboxylic acids. sciencemadness.orgwikipedia.org |
| Metal in Acid | Fe/AcOH, Fe/HCl, SnCl₂/HCl | Refluxing in acidic solution | A classic, cost-effective method. Generally compatible with ester groups. sciencemadness.org |
| Transfer Hydrogenation | Formic acid, Ammonium formate | Used with a catalyst like Pd/C or Raney Ni | Avoids the need for gaseous hydrogen, making it safer for laboratory scale. |
| Borohydride Systems | NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent, room temperature | Enhances the reducing power of NaBH₄ for selective nitro reduction. jsynthchem.comjsynthchem.com |
The successful reduction of the nitro group in a nitrobenzoate ester leads directly to the formation of an amino-benzoate. nih.gov This transformation is a six-electron reduction. nih.gov The reaction is understood to proceed through intermediate species, including nitroso and N-hydroxylamine derivatives. nih.govrsc.org However, the reduction of the nitroso group to the hydroxylamine (B1172632) is typically very fast, and these intermediates are rarely isolated during the synthesis of the final amine. nih.gov
The resulting amino-benzoate compounds are stable and represent crucial synthetic intermediates. For instance, methyl m-N,N-dimethylaminobenzoate, derived from the reduction and subsequent alkylation of methyl m-nitrobenzoate, is a precursor for the dye crystal violet lactone. google.com The amino group introduces a nucleophilic center on the aromatic ring, which can be used for a wide array of subsequent chemical modifications.
Ester Hydrolysis Reactions
The acid-catalyzed hydrolysis of an ester is a reversible equilibrium process. chemistrysteps.comquora.com To drive the reaction to completion, it is necessary to use a large excess of water, in accordance with Le Châtelier's principle. wikipedia.orgchemistrysteps.com
The mechanism proceeds through several steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. chemistrysteps.comalgoreducation.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. algoreducation.com
Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original ester group.
Elimination: The tetrahedral intermediate collapses, expelling the alcohol (e.g., methanol) and reforming the carbonyl group to yield the protonated carboxylic acid.
Deprotonation: The protonated carboxylic acid loses a proton to regenerate the acid catalyst and provide the final carboxylic acid product.
Sterically hindered esters are generally more difficult to hydrolyze through this mechanism. ucoz.com The presence of the 2-methyl group in this compound would likely result in a slower hydrolysis rate compared to an unhindered analog like methyl 4-nitrobenzoate (B1230335).
Base-catalyzed ester hydrolysis, also known as saponification, is an irreversible reaction that typically proceeds to completion. wikipedia.orgchemistrysteps.com This method is often preferred over acid catalysis due to higher yields and faster reaction times. quora.com Unlike the acid-catalyzed process where the acid acts as a catalyst, the base is a reagent and is consumed in stoichiometric amounts. wikipedia.org
The mechanism involves the following steps:
Nucleophilic Attack: A hydroxide (B78521) ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. wikipedia.org
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol portion as an alkoxide ion (e.g., methoxide, ⁻OCH₃). chemistrysteps.com
Deprotonation: The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and produces an alcohol (e.g., methanol) and a carboxylate salt. wikipedia.orgchemistrysteps.com
The following table provides a comparison between acid- and base-catalyzed ester hydrolysis.
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Nature of Reaction | Reversible, equilibrium process wikipedia.orgchemistrysteps.com | Irreversible, proceeds to completion wikipedia.orgchemistrysteps.com |
| Role of H⁺/OH⁻ | Catalytic amount of strong acid required wikipedia.org | Stoichiometric amount of strong base required wikipedia.org |
| Reaction Rate | Generally slower quora.com | Generally faster quora.com |
| Final Product | Carboxylic acid and alcohol algoreducation.com | Carboxylate salt and alcohol wikipedia.org |
| Driving Force | Requires excess water to shift equilibrium chemistrysteps.com | Irreversible deprotonation of the carboxylic acid drives the reaction chemistrysteps.com |
Computational and Theoretical Chemistry Studies
of Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Computational and theoretical studies provide valuable insights into the physicochemical properties of molecules, predicting their behavior and potential applications. Quantitative Structure-Property Relationship (QSPR) descriptors are calculated parameters that correlate a compound's chemical structure with its properties.
While specific computational data for this compound is not extensively available in major public chemical databases, the properties of a closely related structural isomer, Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 1163287-01-1) , can be used for illustrative purposes nih.gov. The differing positions of the fluoro and nitro substituents will lead to distinct properties, but the values for this isomer provide a reasonable approximation of the expected ranges for the requested compound.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen), providing an indication of a molecule's ability to permeate cell membranes. For the related isomer, Methyl 4-fluoro-2-methyl-5-nitrobenzoate, the computed TPSA is 72.1 Ų nih.gov. This value arises from the oxygen atoms of the nitro group and the ester functional group.
LogP (Octanol-Water Partition Coefficient)
LogP, the logarithm of the partition coefficient between octanol and water, is a critical measure of a molecule's lipophilicity. A higher LogP value indicates greater lipid solubility. While a specific experimentally determined LogP is not available, a predicted value, often denoted as XLogP, can be calculated. For the related isomer, Methyl 4-fluoro-2-methyl-5-nitrobenzoate, a predicted XLogP3 value is available, indicating its relative solubility characteristics.
Hydrogen Bond Acceptor/Donor Counts
Hydrogen bond donors and acceptors are crucial for understanding intermolecular interactions. The structure of this compound contains atoms capable of accepting hydrogen bonds but none that can donate a hydrogen bond.
Hydrogen Bond Donors: 0
Hydrogen Bond Acceptors: The oxygen atoms within the ester and nitro groups act as hydrogen bond acceptors. For the related isomer, Methyl 4-fluoro-2-methyl-5-nitrobenzoate, the computed count is 4 nih.gov.
Rotatable Bonds
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. For the related isomer, Methyl 4-fluoro-2-methyl-5-nitrobenzoate, there are 2 rotatable bonds: the C-C bond connecting the aromatic ring to the ester group and the C-O bond between the carbonyl carbon and the methoxy (B1213986) group nih.gov.
Predicted Collision Cross Section (CCS)
The Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase, an important parameter in ion mobility-mass spectrometry. Predictive models based on machine learning can estimate CCS values. For example, for a different isomer, Methyl 5-fluoro-2-nitrobenzoate , the predicted CCS for the [M+H]+ adduct is 135.3 Ų uni.lu. This value serves as an example of the data type, though it would differ for this compound due to the additional methyl group.
Interactive Data Table for QSPR Descriptors of the Isomer Methyl 4-fluoro-2-methyl-5-nitrobenzoate
| Descriptor | Predicted Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 72.1 Ų | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Analysis of Substituent Effects
The chemical reactivity and electronic properties of this compound are profoundly influenced by the interplay of its three substituents on the benzoate (B1203000) ring: the nitro group (-NO₂), the fluoro group (-F), and the methyl group (-CH₃). Each group exerts distinct electronic effects, either withdrawing or donating electron density, which modifies the character of the aromatic system.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It deactivates the benzene (B151609) ring towards electrophilic aromatic substitution through two mechanisms: a strong negative resonance effect (-R) and a strong negative inductive effect (-I). By withdrawing electron density, it makes the aromatic ring electron-poor, which slows down reactions with electrophiles. Furthermore, this electron withdrawal increases the partial positive charge on the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack chegg.com.
Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, meaning the net result is withdrawal of electron density and deactivation of the ring towards electrophilic attack .
Methyl Group (-CH₃): The methyl group is a weak electron-donating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. This donation increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution compared to unsubstituted methyl benzoate stackexchange.com.
Inductive and Resonance Effects of Fluoro, Methyl, Nitro, and Ester Groups
The electronic properties of this compound are governed by the cumulative inductive and resonance effects of its four substituents: the fluoro, methyl, nitro, and methyl ester groups. Each of these groups exerts a distinct influence on the electron density of the benzene ring.
The nitro group is a strong electron-withdrawing group due to both a powerful negative inductive effect (-I) and a strong negative resonance effect (-R). researchgate.netmdpi.com The nitrogen atom, being highly electronegative and bonded to two oxygen atoms, withdraws electron density from the ring through the sigma bond framework (inductive effect). lumenlearning.com Furthermore, the nitro group can delocalize the pi electrons of the aromatic ring onto its oxygen atoms, as depicted in its resonance structures, further decreasing the ring's electron density (resonance effect). lumenlearning.com
The methyl group is a weakly electron-donating group. libretexts.org It exerts a positive inductive effect (+I) by pushing electron density towards the aromatic ring through the sigma bond. libretexts.org This effect is a result of the alkyl group's ability to stabilize carbocation intermediates through hyperconjugation. libretexts.org
The methyl ester group (-COOCH₃) is an electron-withdrawing group. It exhibits a negative inductive effect (-I) due to the electronegative oxygen atoms. It also has a negative resonance effect (-R) because the carbonyl group can withdraw pi electrons from the aromatic ring. lumenlearning.com
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |
|---|---|---|---|
| Fluoro (-F) | -I (Strongly withdrawing) | +R (Weakly donating) | Electron-withdrawing |
| Methyl (-CH₃) | +I (Weakly donating) | None | Electron-donating |
| Nitro (-NO₂) | -I (Strongly withdrawing) | -R (Strongly withdrawing) | Strongly electron-withdrawing |
| Ester (-COOCH₃) | -I (Moderately withdrawing) | -R (Moderately withdrawing) | Electron-withdrawing |
Impact on Aromatic Ring Electron Density and Reactivity
The combined electronic effects of the substituents in this compound result in a significant modulation of the electron density and, consequently, the reactivity of the aromatic ring. With three electron-withdrawing groups (nitro, fluoro, and ester) and only one weakly electron-donating group (methyl), the aromatic ring is, on the whole, highly electron-deficient.
This electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions. libretexts.org Electrophiles, which are electron-seeking species, will be less attracted to an electron-poor aromatic ring. The rate of electrophilic substitution for this compound is therefore expected to be significantly lower than that of benzene.
The positions of the substituents also play a crucial role in directing the regioselectivity of any potential reactions. The powerful electron-withdrawing nitro and ester groups are meta-directing for electrophilic substitutions. Conversely, the methyl group is an ortho, para-director, and the fluoro group, despite being deactivating, is also an ortho, para-director due to its +R effect. lumenlearning.comlibretexts.org The ultimate regiochemical outcome of a reaction would depend on the interplay of these directing effects and the reaction conditions.
Theoretical studies on substituted nitrobenzenes have shown that the nature and position of substituents significantly influence the molecule's stability and reaction pathways. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups can affect the bond dissociation energy of the C-NO₂ bond. nih.govresearchgate.net In the case of this compound, the cumulative electron-withdrawing effect of the fluoro and ester groups would likely influence the properties of the nitro group.
Furthermore, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.commdpi.com A strong nucleophile could potentially attack one of the carbon atoms bearing a good leaving group, a reaction pathway facilitated by the presence of the strongly deactivating nitro group. The positions ortho and para to the nitro group are particularly activated for such attacks.
| Position on Ring | Electronic Density | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|
| C1 (-COOCH₃) | Substituted | - | - |
| C2 (-CH₃) | Increased (relative to other positions) | Potentially less deactivated | Less activated |
| C3 | Decreased | Deactivated | Activated |
| C4 (-NO₂) | Substituted | - | - |
| C5 (-F) | Decreased | Deactivated | Activated |
| C6 | Decreased | Deactivated | Activated |
Applications of Methyl 5 Fluoro 2 Methyl 4 Nitrobenzoate and Its Derivatives in Academic Research Non Clinical Focus
Role as a Chemical Intermediate in Complex Organic Synthesis
The strategic placement of electron-withdrawing (fluoro, nitro) and electron-donating (methyl) groups, along with the reactive ester, makes this class of compounds highly useful as intermediates. They can undergo various reactions, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and modifications of the ester, providing pathways to diverse molecular architectures.
In medicinal chemistry, fluoro-nitrobenzoate derivatives are instrumental in constructing the core structures of various biologically active molecules. Their utility has been demonstrated in the synthesis of precursors for notable pharmaceutical agents.
Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. nih.gov The synthesis of key intermediates for Rucaparib has been achieved using a structural isomer of the title compound. Specifically, methyl 5-fluoro-2-methyl-3-nitrobenzoate serves as a starting material in a documented synthetic route. acs.org The process involves a Leimgruber–Batcho indole (B1671886) synthesis, a multi-step method to construct the indole ring system, which is a core component of Rucaparib. acs.org
The key transformation begins with the reaction of methyl 5-fluoro-2-methyl-3-nitrobenzoate with DMF dimethylacetal (DMF-DMA) to form an enamine. This intermediate is then subjected to hydrogenation to yield the crucial indole, methyl 6-fluoro-indole-4-carboxylate. acs.org This indole is a foundational precursor that undergoes further reactions to build the complex tricyclic structure of Rucaparib. acs.org
| Step | Reactant | Reagents/Conditions | Product | Yield (%) |
| 1 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | DMF-DMA, refluxing DMF | Enamine Intermediate | 97 |
| 2 | Enamine Intermediate | Hydrogenation | Methyl 6-fluoro-indole-4-carboxylate | 81 |
Table 1: Synthesis of a Rucaparib Precursor. acs.org
Flumazenil is a selective GABAA receptor antagonist used to reverse the effects of benzodiazepines. wikipedia.org The synthesis of Flumazenil and its intermediates often involves fluorinated nitrobenzoic acid derivatives. One patented method describes the synthesis of a key intermediate, 7-fluoro-3,4-dihydro-4-methyl-1H- chemicalbook.comgoogle.combenzodiazepine-2,5-dione, starting from 5-fluoro-2-nitrobenzoic acid. google.com This starting material is first condensed with a sarcosine (B1681465) ester. The subsequent step involves a reduction of the nitro group which simultaneously initiates an intramolecular cyclization to form the benzodiazepine (B76468) ring system. google.com
Another synthetic route to Flumazenil utilizes 2-fluoro-5-nitrobenzoate as a starting material, which undergoes aromatic nucleophilic substitution as a key step. google.com These examples highlight the importance of fluoronitrobenzoates in constructing the core structure of Flumazenil.
In addition to pharmaceuticals, related compounds like Methyl 4-fluoro-3-nitrobenzoate are employed in the agrochemical industry. chemimpex.com These intermediates are valuable for creating new pesticides and herbicides. The presence of both a fluorine atom and a nitro group can enhance the biological activity and stability of the final agrochemical products. chemimpex.com They serve as foundational structures for designing compounds that can target specific agricultural pests while aiming to minimize environmental impact. chemimpex.com
Fluoronitroaromatic compounds are key precursors for the synthesis of a wide variety of heterocyclic compounds, which are integral to many areas of medicinal chemistry. For instance, research has shown the synthesis of novel benzoxazoles, a class of heterocyclic compounds with potential anticancer activity, starting from nitrated fluorophenols. nih.gov The general strategy involves the reduction of a nitro group to an amine, which then undergoes cyclization with a nearby functional group to form the heterocyclic ring. This principle demonstrates the potential of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to serve as a versatile starting point for creating diverse heterocyclic systems, leveraging the reactivity of its nitro group for ring-forming reactions. nih.gov
Precursor in Pharmaceutical Intermediates Synthesis
Enzyme Inhibition Studies and Biochemical Probes (Mechanism-based)
While this compound itself is primarily a synthetic intermediate, its derivatives have been central to enzyme inhibition studies. The most prominent example is Rucaparib, a potent inhibitor of the PARP enzyme family, including PARP-1, PARP-2, and PARP-3. nih.gov PARP enzymes are critical for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP with Rucaparib leads to a synthetic lethality, causing selective cancer cell death. nih.gov The study of Rucaparib has provided significant insights into the mechanisms of DNA repair and has established PARP inhibition as a major therapeutic strategy in oncology. nih.gov
Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
In the context of nitroaromatic compounds, SAR studies have revealed that the position of the nitro group is a critical determinant of biological activity. chemisgroup.us For instance, the mutagenic activity of nitroheterocyclic compounds is significantly influenced by the location of the nitro group. nih.gov The presence of a nitro group at certain positions, such as C5 or C6, often results in measurable mutagenic activity, while substitution at other positions like C4 or C7 may lead to weakly active or inactive compounds. nih.gov
Furthermore, the introduction of other substituents, such as halogens or methyl groups, can modulate the activity of nitroaromatic compounds. The addition of fluorine, for example, is known to increase the toxicity of some nitroaromatic compounds. mdpi.com The synthesis of a series of amino/nitro-substituted 3-arylcoumarins for SAR studies showed that the antibacterial activity is dependent on the substitution pattern on the 3-arylcoumarin scaffold. researchgate.net
The synthesis of various analogues of this compound, with modifications to the position of the fluoro and nitro groups, or the introduction of different substituents on the benzene (B151609) ring, is a key strategy in SAR studies. nih.gov These synthetic efforts, often involving multi-step reactions, provide a library of compounds that can be screened for their biological activities, helping to build a comprehensive understanding of the SAR for this class of molecules. nih.gov
Table 1: Key Structural Modifications in Nitroaromatic Compounds for SAR Studies
| Structural Modification | Observed Effect on Activity (General) | Reference |
| Position of the Nitro Group | Critical determinant of biological activity; specific positions can enhance or diminish activity. | chemisgroup.usnih.gov |
| Addition of Halogens (e.g., Fluorine) | Can increase the toxicity and modulate biological activity. | mdpi.com |
| Addition of Methyl Groups | Can decrease the toxicity in some cases. | mdpi.com |
| Substitution Pattern on Aryl Rings | Influences antibacterial and other biological activities. | researchgate.net |
Exploration of Compound Interactions with Specific Molecular Targets
Understanding how a compound interacts with its molecular target is crucial for elucidating its mechanism of action. While specific molecular targets for this compound are not extensively documented in publicly available research, the broader class of nitroaromatic compounds has been the subject of such investigations, often employing computational methods like molecular docking.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov These studies can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and a protein's active site. nih.govirjmets.com For example, molecular docking studies on nitro benzamide (B126) derivatives have been used to investigate their binding to the enzyme inducible nitric oxide synthase (iNOS), revealing that the number and orientation of nitro groups can influence binding efficiency. researchgate.netnih.gov
The biophysical characterization of protein-protein interactions is another area where derivatives of this compound could be employed. nih.govdiva-portal.orgembl-hamburg.de Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are used to quantitatively measure the binding affinity and thermodynamics of interactions between small molecules and proteins. nih.gov While direct experimental data for this compound is scarce, the principles of these techniques are applicable to understanding its potential interactions with biological macromolecules.
The study of protein-protein interactions (PPIs) is a growing area of research, and small molecules that can modulate these interactions are of significant interest. nih.gov The structural features of this compound, a small, substituted aromatic compound, make it a potential scaffold for the design of molecules that could interfere with or stabilize PPIs.
Table 2: Techniques for Studying Compound-Target Interactions
| Technique | Principle | Information Obtained | Reference |
| Molecular Docking | Computational prediction of the binding orientation of a ligand to a receptor. | Binding affinity, binding mode, key interacting residues. | researchgate.netnih.govirjmets.com |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding. | Real-time kinetics of binding and dissociation (kon and koff), binding affinity (Kd). | nih.gov |
Materials Science Research
In addition to its applications in life sciences, the chemical scaffold of this compound and its analogues holds promise in the field of materials science. The presence of electron-withdrawing nitro groups and the potential for further functionalization make these compounds interesting building blocks for novel materials with specific electro-optical or other functional properties.
Exploration of Electro-Optical Properties in Doped Systems (Analog-based)
Nitroaromatic compounds have been investigated for their electro-optical properties, particularly as dopants in liquid crystal (LC) systems. nih.govnih.gov The addition of such dopants can significantly alter the properties of the LC host, leading to improved performance in display and photonic applications. researchgate.netrsc.org
A study on analogues of this compound, specifically N-Benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), demonstrated their effects on the electro-optical properties of nematic liquid crystals. nih.gov Doping with these compounds was found to decrease the threshold voltage and significantly reduce the fall time of the liquid crystal cells, leading to a faster response. nih.govnih.gov
The improvements in electro-optical performance are attributed to several factors, including an increase in the dielectric anisotropy of the liquid crystal mixture and a reduction in its rotational viscosity. nih.gov Density functional theory (DFT) calculations have shown that these organic dopants can increase the dipole moment and polarizability anisotropy of the LC mixture, which in turn enhances its dielectric anisotropy. nih.govnih.gov Furthermore, some nitroaromatic dopants can act as filters for specific wavelengths of light, offering additional functionality to the liquid crystal device. nih.gov
Table 3: Effects of Nitroaromatic Dopants on Liquid Crystal Properties
| Dopant | Effect on Liquid Crystal Properties | Potential Application | Reference |
| N-Benzyl-2-methyl-4-nitroaniline (BNA) | Decreased threshold voltage, fivefold faster fall time, blue light filtering. | Fast response and blue-light filtering LC devices. | nih.govnih.gov |
| Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) | Increased dielectric anisotropy, threefold faster fall time. | Development of high dielectric anisotropy LC mixtures. | nih.gov |
Development of Novel Functional Materials Scaffolds
Nitro compounds are considered versatile building blocks in organic synthesis, including the development of pharmaceutically relevant substances and novel materials. frontiersin.org The diverse reactivity of the nitro group allows for its transformation into various other functional groups, making nitro-containing molecules valuable intermediates in the synthesis of more complex structures. frontiersin.org
The scaffold of this compound, with its multiple functionalization points, presents opportunities for its use as a building block in the synthesis of functional polymers. psu.edu For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions to form polyesters or polyamides. The nitro group can be reduced to an amine, providing another reactive site for polymer chain growth or modification. The aromatic ring itself can be a rigid component in a polymer backbone, influencing the material's thermal and mechanical properties.
Future Research Directions and Perspectives
Development of Greener Synthetic Routes for Substituted Benzoates
Traditional nitration methods for aromatic compounds often rely on the use of strong acids like sulfuric and nitric acid, which can lead to harsh reaction conditions and the generation of significant acidic waste. aiinmr.comrsc.org Future research should focus on developing more environmentally benign synthetic pathways to Methyl 5-fluoro-2-methyl-4-nitrobenzoate and other substituted benzoates.
Key areas of investigation could include:
Solid Acid Catalysts: Utilizing recyclable solid acid catalysts, such as zeolites or clays, to facilitate the nitration of the precursor, methyl 3-fluoro-6-methylbenzoate. These catalysts can offer easier separation and reduce corrosive waste streams.
Mild Nitrating Agents: Exploring the use of milder nitrating agents in conjunction with catalysts to avoid the harsh conditions of mixed-acid nitrations.
Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry can offer improved safety, better control over reaction parameters, and potentially higher yields and purity, contributing to a greener process.
Solvent Selection: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic solvents.
These approaches align with the principles of green chemistry by aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
| Synthesis Approach | Potential Advantages |
| Solid Acid Catalysis | Recyclable catalyst, reduced acidic waste |
| Mild Nitrating Agents | Less hazardous reaction conditions |
| Flow Chemistry | Improved safety, better process control, higher yields |
| Greener Solvents | Reduced use of volatile organic compounds |
In-depth Mechanistic Studies of Aromatic Transformations on the Target Compound
The arrangement of substituents on the aromatic ring of this compound presents an interesting platform for studying the mechanisms of various aromatic transformations. The interplay between the electron-withdrawing nitro and ester groups, and the electron-donating methyl group, as well as the inductive effect of the fluorine atom, will significantly influence the regioselectivity and rate of reactions.
Future mechanistic studies could focus on:
Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the fluorine or nitro group by various nucleophiles. The kinetics and thermodynamics of these reactions could be studied to understand the activating and directing effects of the other substituents.
Reduction of the Nitro Group: Detailed studies on the selective reduction of the nitro group to an amino group, which is a key transformation for the synthesis of many pharmaceutical and materials precursors. Research could explore various reducing agents and catalytic systems to achieve high selectivity and yield.
Electrophilic Aromatic Substitution: While the ring is generally deactivated by the nitro and ester groups, the directing effects of the methyl and fluoro substituents could be investigated under forcing conditions for further electrophilic substitution.
These studies would provide valuable insights into the fundamental principles of physical organic chemistry and enhance the synthetic utility of this and related compounds.
| Transformation Type | Research Focus |
| Nucleophilic Aromatic Substitution | Kinetics and thermodynamics of fluorine or nitro group displacement |
| Nitro Group Reduction | Selective reduction to an amino group using various catalytic systems |
| Electrophilic Aromatic Substitution | Regioselectivity under forcing conditions |
Advanced Spectroscopic Characterization to Elucidate Dynamic Processes
While basic spectroscopic characterization would be a prerequisite for any study of this compound, advanced techniques can provide deeper insights into its structure and dynamic behavior.
Future research in this area could involve:
Multinuclear NMR Spectroscopy: In addition to standard ¹H and ¹³C NMR, detailed ¹⁹F and ¹⁵N NMR studies could provide sensitive probes of the electronic environment around the fluorine and nitrogen atoms. These studies could be used to investigate intermolecular interactions and reaction mechanisms.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy could be employed to study the excited-state dynamics of the molecule, which is particularly relevant given the presence of the nitroaromatic chromophore.
Vibrational Spectroscopy: Advanced infrared and Raman techniques, potentially coupled with computational modeling, could be used to study conformational changes and intermolecular interactions in different environments.
These advanced spectroscopic methods would provide a more complete picture of the molecule's properties and behavior.
| Spectroscopic Technique | Information Gained |
| Multinuclear NMR (¹⁹F, ¹⁵N) | Electronic environment, intermolecular interactions |
| Time-Resolved Spectroscopy | Excited-state dynamics |
| Advanced Vibrational Spectroscopy | Conformational analysis, intermolecular interactions |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for designing new molecules with specific desired properties. For this compound, computational methods could be used to predict the effects of structural modifications on its reactivity and electronic properties.
Future computational research could focus on:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, reactivity indices (such as Fukui functions), and reaction pathways for various transformations. This can help in predicting the regioselectivity of reactions and the stability of intermediates.
Molecular Docking Studies: If the molecule or its derivatives are explored for biological applications, molecular docking could be used to predict their binding affinity to specific protein targets.
In Silico Screening: Creating virtual libraries of derivatives and using computational methods to screen for compounds with optimized properties, such as enhanced reactivity for a specific synthetic application or improved electronic properties for use in materials science.
These computational approaches can guide experimental work, saving time and resources by prioritizing the synthesis of the most promising candidates.
| Computational Method | Application |
| Density Functional Theory (DFT) | Modeling electronic structure, predicting reactivity |
| Molecular Docking | Predicting binding affinity to biological targets |
| In Silico Screening | Identifying derivatives with optimized properties |
Exploration of New Applications as Chemical Probes or Synthetic Scaffolds
The unique substitution pattern of this compound makes it a potentially valuable building block in various areas of chemical science.
Future research into new applications could include:
Chemical Probes: The fluorinated and nitroaromatic nature of the molecule could be exploited in the development of chemical probes. For instance, the fluorine atom could serve as a ¹⁹F NMR reporter, while the nitro group's electronic properties could be modulated in response to specific analytes.
Synthetic Scaffolds: The compound can serve as a versatile starting material for the synthesis of more complex molecules. The functional groups can be manipulated to introduce further diversity. For example, reduction of the nitro group followed by diazotization and substitution can introduce a wide range of functionalities.
Materials Science: Nitroaromatic compounds are known to have interesting optical and electronic properties. Derivatives of this compound could be investigated for their potential use in nonlinear optics or as components in charge-transfer materials.
The exploration of these applications would broaden the utility of this compound beyond its role as a simple chemical intermediate.
| Potential Application | Rationale |
| Chemical Probes | ¹⁹F NMR reporter and electronically sensitive nitro group |
| Synthetic Scaffolds | Versatile functional groups for further modification |
| Materials Science | Potential for interesting optical and electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
